(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a synthetic compound that belongs to the phenethylamine class of chemicals. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group and a 2-(4-fluorophenyl)ethyl group attached to an amine functional group. It has been studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine typically involves the reaction of 2,4-dimethoxybenzylamine with 2-(4-fluorophenyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research has explored its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A related compound with similar structural features but lacking the 2-(4-fluorophenyl)ethyl group.
2-(4-Fluorophenyl)ethylamine: Another related compound that contains the 2-(4-fluorophenyl)ethyl group but lacks the 2,4-dimethoxybenzyl group.
Uniqueness
(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is unique due to the combination of the 2,4-dimethoxybenzyl and 2-(4-fluorophenyl)ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-8-5-14(17(11-16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBQDTJLXFWGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366352 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-64-8 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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